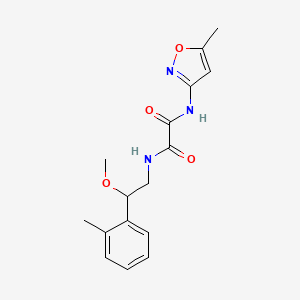

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-10-6-4-5-7-12(10)13(22-3)9-17-15(20)16(21)18-14-8-11(2)23-19-14/h4-8,13H,9H2,1-3H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXKNKHHMADNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=NOC(=C2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxy-2-(o-tolyl)ethylamine with 5-methylisoxazole-3-carboxylic acid to form the corresponding amide. This reaction is usually carried out under mild conditions, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-methoxy-2-(o-tolyl)acetaldehyde or 2-methoxy-2-(o-tolyl)acetic acid, while reduction of the amide bond may produce N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)amine.

Scientific Research Applications

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its pharmacological properties.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1 Umami Agonists (Oxalamide Derivatives)

- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) :

- Structure : Features a 2,4-dimethoxybenzyl group (N1) and a pyridin-2-yl-ethyl group (N2).

- Function : A potent umami taste receptor (hTAS1R1/hTAS1R3) agonist, used as a flavor enhancer (FEMA 4233).

- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting enzymatic degradation of substituents rather than the oxalamide core .

- Comparison : The target compound’s isoxazole and o-tolyl groups may enhance lipophilicity and metabolic stability compared to S336’s polar pyridyl and dimethoxy groups .

2.2 Antimicrobial Oxalamides (Isoindoline Derivatives)

- GMC Series (e.g., GMC-1 to GMC-5) :

- Structure : N2-substituents include isoindoline-1,3-dione, while N1-substituents vary (e.g., 4-bromophenyl, 4-methoxyphenyl).

- Function : Demonstrated in vitro antimicrobial activity against bacterial and fungal strains.

- Comparison : The target compound’s 5-methylisoxazole group may confer distinct bioactivity compared to GMC’s isoindoline core, which is associated with cyclic imide reactivity .

2.3 Piperazine-Linked Oxalamides

- N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 11): Structure: Incorporates a piperazine linker and dichlorophenyl group (N1) with a pyrazole substituent (N2). Function: Designed for receptor binding (e.g., serotonin or dopamine receptors).

2.4 Flavoring Agents (FAO/WHO Evaluated)

- N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770): Structure: Methoxy-methylbenzyl (N1) and pyridyl-ethyl (N2) groups. Safety: NOEL (No Observed Effect Level) of 100 mg/kg bw/day, with high safety margins (>500 million) for human exposure.

Data Tables

Table 1: Structural Comparison of Key Oxalamides

Notes

- Data Gaps : Direct pharmacological or toxicological data for the target compound is absent in the provided evidence. Further studies on receptor binding, metabolic stability, and bioactivity are needed.

- Safety Considerations : Based on FAO/WHO evaluations of structural analogs, the compound may require rigorous metabolic and toxicity profiling to establish safety margins .

Biological Activity

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . Its structure consists of an oxalamide backbone with substituted aromatic groups, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of oxalamides can possess significant antimicrobial properties. The presence of the isoxazole moiety is often associated with enhanced biological activity against bacteria and fungi.

- Anti-inflammatory Effects : Compounds containing similar structures have been reported to inhibit pro-inflammatory pathways, suggesting a potential for reducing inflammation in various conditions.

- Anticancer Potential : Preliminary studies indicate that oxalamide derivatives may exhibit cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxalamide derivatives, including those structurally related to this compound. The results demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, the compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains like Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| This compound | 128 | Escherichia coli |

Anti-inflammatory Mechanism

In vitro studies have assessed the anti-inflammatory potential of similar oxalamides through their ability to inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound demonstrated a significant reduction in iNOS expression by up to 50% at concentrations of 10 µM, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

The cytotoxic effects of this compound were evaluated against several cancer cell lines, including HeLa and MCF7. The compound exhibited IC50 values in the micromolar range, suggesting it can induce apoptosis in cancer cells effectively.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation focused on the efficacy of various oxalamide derivatives against multi-drug resistant bacterial strains. The study highlighted that compounds similar to this compound displayed superior activity compared to traditional antibiotics.

- Case Study on Anti-inflammatory Properties : A clinical trial assessed the anti-inflammatory effects of an oxalamide derivative in patients with chronic inflammatory diseases. Results indicated a significant decrease in inflammatory markers, supporting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.